molecular formula C23H20N2O4S B7693249 N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B7693249
M. Wt: 420.5 g/mol
InChI Key: ZJZMLSVXEDQORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as HQMBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HQMBS is a sulfonamide derivative that has been synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in inflammation and tumor growth. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide is also soluble in common solvents such as dimethyl sulfoxide (DMSO) and ethanol. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide. One potential direction is to further investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide in order to better understand its therapeutic potential. Another direction is to study the effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide in human clinical trials to determine its safety and efficacy. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide could be further optimized to improve its solubility and bioavailability for in vivo applications. Finally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide could be studied in combination with other drugs to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 2-hydroxy-3-formylquinoline with 4-methoxyaniline to form 2-(4-methoxyphenyl)-3-(quinolin-2-yl)acrolein. The resulting compound is then reacted with sulfanilamide to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and block the replication of viruses. It has also been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-20-13-11-19(12-14-20)25(30(27,28)21-8-3-2-4-9-21)16-18-15-17-7-5-6-10-22(17)24-23(18)26/h2-15H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZMLSVXEDQORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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